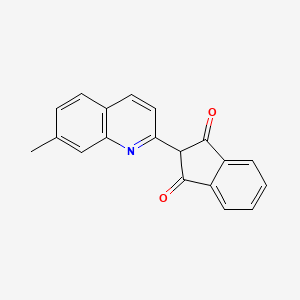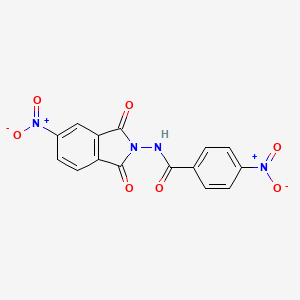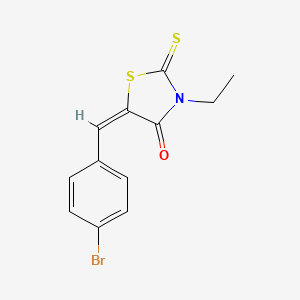
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione, also known as MQI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQI belongs to the family of indandione derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione exerts its therapeutic effects by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of these pathways, leading to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to induce apoptosis by activating caspase-3 and caspase-9. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases. In neuronal cells, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
实验室实验的优点和局限性
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high stability and solubility in various solvents. However, the synthesis of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a multi-step process that requires careful optimization to obtain high yields of the final product. Moreover, the exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is not fully understood, which limits its potential applications in therapeutic interventions.
未来方向
There are several future directions for the research on 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione. One potential direction is to study the effects of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione on other diseases, such as cardiovascular diseases and diabetes. Another direction is to investigate the potential use of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione as a drug delivery system for targeted therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione and its potential interactions with other cellular pathways.
合成方法
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione can be synthesized using different methods, including the condensation of 2-methylquinoline-7-carboxaldehyde and 1,3-indandione in the presence of a base or the reaction between 2-methylquinoline-7-boronic acid and 1,3-indandione using a palladium catalyst. The synthesis of 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a multi-step process that requires careful optimization to obtain high yields of the final product.
科学研究应用
2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In Alzheimer's disease, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been reported to inhibit the formation of amyloid-beta plaques, which are responsible for the neuronal damage in the brain. In Parkinson's disease, 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione has been shown to protect dopaminergic neurons from oxidative stress and prevent the degeneration of these neurons.
属性
IUPAC Name |
2-(7-methylquinolin-2-yl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c1-11-6-7-12-8-9-15(20-16(12)10-11)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNOPLLEKHNEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)

![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4930847.png)
![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)

![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B4930886.png)
![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)